molecular formula C11H16O B14394496 Undecatrien-2-one CAS No. 89697-34-7

Undecatrien-2-one

Cat. No.: B14394496
CAS No.: 89697-34-7
M. Wt: 164.24 g/mol
InChI Key: WHGFDVVNSVDNRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Undecatrien-2-one is typically synthesized through the condensation reaction of citral with a ketone in the presence of a base catalyst . Common bases used include aqueous sodium hydroxide, sodium ethoxide in ethanol, and metallic sodium dissolved in alcohol . The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves similar condensation reactions but on a larger scale. The use of continuous reactors and catalysts like raney nickel can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Undecatrien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrogenation: Saturated ketones.

    Oxidation: Alcohols, carboxylic acids.

    Substitution: Halogenated ketones.

Scientific Research Applications

Undecatrien-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecatrien-2-one involves its interaction with various molecular targets. In hydrogenation reactions, the compound adsorbs onto the catalyst surface, where hydrogen atoms add to the unsaturated bonds, converting them into saturated bonds . In biological systems, its interactions with enzymes and receptors are of interest, though detailed pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecatrien-2-one is unique due to its three conjugated double bonds, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific aromatic characteristics .

Properties

CAS No.

89697-34-7

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

undeca-3,5,7-trien-2-one

InChI

InChI=1S/C11H16O/c1-3-4-5-6-7-8-9-10-11(2)12/h5-10H,3-4H2,1-2H3

InChI Key

WHGFDVVNSVDNRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC=CC(=O)C

Origin of Product

United States

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